molecular formula C7H9FO3 B122134 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one CAS No. 144765-15-1

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one

Cat. No. B122134
M. Wt: 160.14 g/mol
InChI Key: CANIOFNSHIKRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one (FTDO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTDO is a heterocyclic compound that contains a fluorine atom, which makes it a useful tool in various research applications.

Mechanism Of Action

The mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one is not fully understood. However, it is known to react with various nucleophiles, including amino acids, nucleotides, and proteins. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can lead to changes in protein structure and function, which may have implications in disease states.

Biochemical And Physiological Effects

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has several advantages for lab experiments. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. It is also a useful tool for studying protein structure and function. However, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has some limitations. It is a highly reactive compound and can react with various nucleophiles, including water and other solvents. This can lead to difficulties in handling and storage. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be toxic and should be handled with care.

Future Directions

There are several future directions for research on 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one. One area of interest is the development of new synthetic methods for 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its derivatives. Another area of interest is the study of the mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its effects on protein structure and function. Additionally, the potential therapeutic applications of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one in various disease states, including cancer and neurodegenerative diseases, should be explored.

Synthesis Methods

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be synthesized using a variety of methods, including the reaction of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin with a suitable oxidizing agent. One common synthesis method involves the oxidation of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin using potassium permanganate. Other methods include the use of hydrogen peroxide or sodium hypochlorite.

Scientific Research Applications

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been extensively used in scientific research due to its unique properties. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products, such as lactones and terpenoids.

properties

CAS RN

144765-15-1

Product Name

5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

5-fluoro-2,2,6-trimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C7H9FO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3

InChI Key

CANIOFNSHIKRBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC(O1)(C)C)F

Canonical SMILES

CC1=C(C(=O)OC(O1)(C)C)F

synonyms

4H-1,3-Dioxin-4-one,5-fluoro-2,2,6-trimethyl-(9CI)

Origin of Product

United States

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